molecular formula C15H12BrCl B3029267 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene CAS No. 605630-37-3

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene

Cat. No. B3029267
CAS RN: 605630-37-3
M. Wt: 307.61 g/mol
InChI Key: GTKHJVYKTOLTPB-UHFFFAOYSA-N
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Description

“2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” is a chemical compound with the molecular formula C15H12BrCl . It is a fluorene derivative and appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” consists of a fluorene core substituted with bromine and chlorine atoms, and two methyl groups . The exact 3D structure is not provided in the sources retrieved.


Physical And Chemical Properties Analysis

“2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” is a solid at 20°C . It has a molecular weight of 307.62 . The compound has a melting point range of 155.0 to 159.0 °C, with a specific melting point reported at 157 °C . It is soluble in toluene .

Scientific Research Applications

Spectroscopic Studies

The compound can be used in spectroscopic studies, particularly in infrared (IR) spectroscopy . It can serve as an effective tool for characterizing compound and solvent interactions . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales can be investigated using this compound .

Conformational Analysis

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene can be used in conformational analysis . Experimental and theoretical spectral investigation of the compound can be performed by IR spectroscopy and density functional theory (DFT) .

Solvent Effect Studies

This compound can be used to study the solvent effect . The reliability of a suitable theoretical model for the solvent effect can be evaluated using experimental data .

Synthesis of Derivatives

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene can be used in the synthesis of various derivatives . These derivatives can have a wide range of applications in different fields.

Conducting Polymers

The compound can be used as a conducting polymer in the fabrication of a variety of devices . This includes photoelectronic devices, organic light emitting diodes (OLEDs), and organic solar cells (OSCs) .

Pharmaceutical Chemistry

Benzaldehyde derivatives, which can be obtained from 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene, are commonly employed in the field of pharmaceutical chemistry . They can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Chemical Industry

In the chemical industry, benzaldehyde derivatives obtained from 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene can be used in the production of flavoring agents, agrochemicals, cosmetics, textiles, and dyes .

Metal Coordination Chemistry

Benzaldehyde derivatives can also be used as ligands in metal coordination chemistry . This can lead to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for “2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” is not specified in the sources retrieved. Fluorene derivatives are often used in organic semiconducting polymers for optoelectronic devices , but it’s unclear if this specific compound has similar applications.

Safety and Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

The future directions for “2-bromo-7-chloro-9,9-dimethyl-9H-fluorene” are not specified in the sources retrieved. Given the properties of fluorene derivatives, potential areas of interest could include further exploration in optoelectronics and organic semiconductors .

properties

IUPAC Name

2-bromo-7-chloro-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKHJVYKTOLTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene

CAS RN

605630-37-3
Record name 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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